molecular formula C21H19FN2O4S2 B2524894 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide CAS No. 951519-46-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2524894
CAS No.: 951519-46-3
M. Wt: 446.51
InChI Key: CXOBPYTYXPQAFW-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide is a sulfonamide-derived compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 4-fluorobenzenesulfonamide moiety at position 5. The fluorine atom at the para position of the benzene ring may enhance metabolic stability and influence electronic properties, while the benzenesulfonyl group contributes to steric bulk and solubility characteristics .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOBPYTYXPQAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives. This reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant. The reaction is driven to completion using a strong base such as 1,8-diazabicyclo(5.4.0)undec-7-ene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction conditions typically involve organic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antitumor activities. The compound has shown bactericidal activity against strains such as Staphylococcus aureus and methicillin-resistant S.

    Biological Studies: The compound is used to investigate the roles of reactive oxygen species and reactive nitrogen species in bacterial lethality.

    Pharmaceutical Research: It serves as a lead compound for the development of new synthetic classes of antimicrobials.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide involves its interaction with bacterial cell membranes. The compound disrupts membrane architecture, leading to increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to its bactericidal effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs, such as 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (RN: 1172437-53-4), provide insights into how substituent variations impact physicochemical and biological properties. Below is a comparative analysis:

Feature Target Compound Analog (RN: 1172437-53-4)
Sulfonyl Substituent Benzenesulfonyl group at position 1 Propylsulfonyl group at position 1
Benzene Ring Substituent Single fluorine at para position (4-F) Ethoxy group at position 4 and fluorine at position 3 (4-ethoxy-3-F)
Molecular Weight Higher (due to aromatic benzenesulfonyl group) Lower (smaller propylsulfonyl group)
Lipophilicity Likely increased (aromatic groups enhance logP) Moderately reduced (ethoxy group introduces polarity)
Metabolic Stability Fluorine may reduce oxidative metabolism; benzenesulfonyl resists hydrolysis Ethoxy group could undergo demethylation; propylsulfonyl may be more prone to enzymatic cleavage

Key Findings from Structural Analysis:

Sulfonyl Group Impact: The benzenesulfonyl group in the target compound increases steric hindrance compared to the propylsulfonyl group in the analog. This may enhance binding affinity to hydrophobic pockets in target proteins but reduce solubility in aqueous media .

Substituent Effects on Bioactivity :

  • The 4-fluorine in the target compound is electron-withdrawing, which may stabilize the sulfonamide’s negative charge, enhancing hydrogen-bonding interactions with biological targets.
  • In contrast, the 4-ethoxy-3-fluoro substituents in the analog introduce steric bulk and electron-donating effects (ethoxy), which could alter binding kinetics or selectivity .

Synthetic Accessibility :

  • The target compound’s benzenesulfonyl group requires more complex synthesis (e.g., aromatic sulfonation), while the analog’s propylsulfonyl group is simpler to introduce via alkylation.

Hypothesized Implications of Structural Differences

  • Pharmacokinetics : The target compound’s higher molecular weight and lipophilicity may prolong half-life but limit oral bioavailability.
  • Target Engagement : The rigid benzenesulfonyl group could favor interactions with flat binding sites (e.g., ATP pockets in kinases), whereas the analog’s propylsulfonyl group might suit flexible enzyme cavities.

Limitations and Need for Further Research

Empirical studies comparing binding affinities, solubility, or in vivo efficacy are absent. Future work should prioritize:

  • In vitro assays to quantify potency against relevant targets (e.g., carbonic anhydrases or kinases).
  • ADMET profiling to validate hypotheses about metabolic stability and bioavailability.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 4-fluorobenzene sulfonamide moiety . These structural elements contribute to its unique reactivity and biological properties. The presence of the tetrahydroquinoline ring is particularly significant as it is associated with various pharmacological effects.

Structural Feature Description
TetrahydroquinolineBicyclic structure known for diverse biological activities
Benzenesulfonyl groupEnhances chemical reactivity and specificity toward biological targets
4-Fluorobenzene sulfonamideImparts additional functional properties that may influence biological interactions

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through various cyclization reactions involving appropriate precursors.
  • Sulfonylation Reaction : The tetrahydroquinoline derivative is treated with benzenesulfonyl chloride in the presence of a base to introduce the sulfonamide functionality.
  • Fluorination : The introduction of the fluorine atom at the para position of the benzene ring can be conducted using fluorinating agents.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Its mechanism involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival. Studies have shown that compounds with similar structures exhibit potent activity against various bacterial strains.

Anti-inflammatory Effects

Recent studies indicate that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a critical role in regulating Th17 cells associated with autoimmune diseases. For instance, in mouse models of rheumatoid arthritis and psoriasis, the compound exhibited promising results in reducing inflammation at lower dosages compared to existing treatments like GSK2981278 .

Anticancer Potential

The tetrahydroquinoline derivatives have been linked to anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research findings suggest that these compounds can modulate various signaling pathways involved in cancer progression.

Case Studies

  • Rheumatoid Arthritis Model : In a study involving mouse models of rheumatoid arthritis, this compound was administered at varying doses. Results showed significant reduction in inflammatory markers and joint swelling compared to control groups .
  • Psoriasis Treatment : Another study highlighted its efficacy in treating psoriasis by modulating immune responses through RORγt inhibition. The compound demonstrated superior bioavailability and therapeutic effects with minimal side effects over extended periods .

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